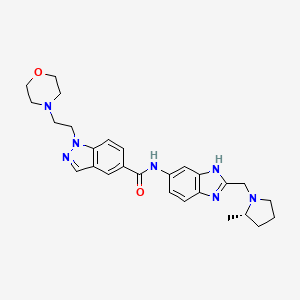

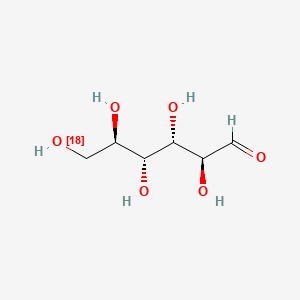

D-Mannose-18O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Mannose-18O is an isotopically labeled form of D-Mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins . The “18O” label indicates that the compound contains the stable isotope oxygen-18, which is often used in scientific research to trace and study metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-18O typically involves the incorporation of oxygen-18 into D-Mannose. This can be achieved through various chemical reactions, such as the oxidation of D-Mannitol using oxygen-18 enriched water. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of bioreactors and advanced purification techniques to isolate the labeled compound from other by-products.

Chemical Reactions Analysis

Types of Reactions

D-Mannose-18O undergoes several types of chemical reactions, including:

Oxidation: Conversion to D-Mannonic acid.

Reduction: Conversion to D-Mannitol.

Substitution: Formation of glycosides.

Common Reagents and Conditions

Oxidation: Typically involves reagents like nitric acid or oxygen-18 enriched water.

Reduction: Commonly uses hydrogen gas in the presence of a catalyst like palladium.

Substitution: Often involves alcohols or other nucleophiles under acidic or basic conditions.

Major Products

Oxidation: D-Mannonic acid.

Reduction: D-Mannitol.

Substitution: Various glycosides depending on the nucleophile used.

Scientific Research Applications

D-Mannose-18O has a wide range of applications in scientific research:

Chemistry: Used as a tracer to study metabolic pathways and reaction mechanisms.

Biology: Helps in understanding glycosylation processes and protein interactions.

Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion

Industry: Used in the production of pharmaceuticals and as a dietary supplement for urinary health.

Mechanism of Action

D-Mannose-18O exerts its effects primarily through its role in glycosylation and metabolic pathways. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in the urinary tract . The molecular targets include bacterial fimbriae, which bind to mannose residues, preventing the bacteria from attaching to the urothelium .

Comparison with Similar Compounds

Similar Compounds

D-Glucose: An epimer of D-Mannose at the C-2 position.

D-Fructose: An isomer of D-Mannose.

D-Tagatose: A functional sugar with similar low-calorie properties.

Uniqueness

D-Mannose-18O is unique due to its isotopic labeling, which allows for precise tracking and study in metabolic and biochemical research. Unlike its non-labeled counterparts, this compound provides valuable insights into the dynamics of metabolic processes and the role of mannose in various biological functions .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i8+2 |

InChI Key |

GZCGUPFRVQAUEE-XGGCLWITSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)[18OH] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)

![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)

![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)